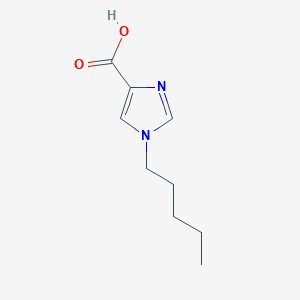

1-pentyl-1H-imidazole-4-carboxylic acid

Description

Properties

CAS No. |

1422023-46-8 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-pentylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C9H14N2O2/c1-2-3-4-5-11-6-8(9(12)13)10-7-11/h6-7H,2-5H2,1H3,(H,12,13) |

InChI Key |

XKYKHNNHZSNVFJ-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(N=C1)C(=O)O |

Canonical SMILES |

CCCCCN1C=C(N=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Alkyl vs. Aromatic Groups : The pentyl group in the target compound increases lipophilicity compared to phenyl (aromatic) or pyrimidinyl (heteroaromatic) substituents. This impacts solubility and membrane permeability in drug design .

- Carboxylic Acid Position : Shifting the carboxylic acid from position 4 to 2 (e.g., 1-benzyl derivative) alters hydrogen-bonding patterns and acidity (pKa), influencing metal coordination and biological target interactions .

- Heterocyclic Additions : Oxadiazole-containing analogs exhibit improved metabolic stability due to the electron-deficient heterocycle, making them viable for prolonged drug action .

Preparation Methods

Alkylation of Imidazole-4-carboxylic Acid with Dialkyl Sulfates

Method Overview:

A prominent method for preparing 1-alkylimidazole derivatives, including 1-pentyl-1H-imidazole-4-carboxylic acid, involves the N-alkylation of imidazole-4-carboxylic acid using dialkyl sulfates as alkylating agents. The process is conducted at elevated temperatures in the presence of carboxylic acids or anhydrides to improve yield and selectivity.

Reaction Scheme:

Imidazole-4-carboxylic acid (or its derivatives) reacts with dialkyl sulfate (specifically di-pentyl sulfate for pentyl substitution) under controlled heating (40°C to 220°C, preferably 80°C to 150°C) and atmospheric or slightly elevated pressure (up to 10 bar).

| Parameter | Details |

|---|---|

| Reactants | Imidazole-4-carboxylic acid, dialkyl sulfate (e.g., di-pentyl sulfate) |

| Temperature Range | 40°C to 220°C (preferably 80°C to 150°C) |

| Pressure | Atmospheric to 10 bar |

| Solvent/Medium | Presence of carboxylic acid or anhydride (e.g., acetic acid) |

| Molar Ratio (Dialkyl sulfate : Imidazole) | 0.4:1 to 10:1 (preferably 0.5:1 to 3:1) |

| Reaction Type | Batch or continuous |

- The presence of carboxylic acid or anhydride enhances the alkylation efficiency.

- Suitable carboxylic acids include acetic, propionic, butyric acids, etc.

- The process yields 1-alkylimidazole-4-carboxylic acids with high purity and yield.

Reference:

This method is detailed in US Patent US4864030A, which reports improved yields and process conditions for 1-alkylimidazoles preparation.

Carboxylation of 1-Pentyl-Imidazole via Carbon Dioxide and Alkali Metal Carbonates

Method Overview:

Another synthetic route involves direct carboxylation of 1-pentyl-imidazole or related imidazole derivatives by reaction with carbon dioxide in the presence of alkali metal carbonates or bicarbonates under elevated temperature and pressure. This method forms the imidazole-4-carboxylic acid moiety directly on the imidazole ring.

| Parameter | Details |

|---|---|

| Reactants | 1-Pentyl-imidazole, carbon dioxide, alkali metal carbonate/bicarbonate/hydroxide |

| Temperature Range | 140°C to 230°C |

| Pressure | 2 to 350 bar (superatmospheric) |

| Reaction Time | Variable (hours) |

| pH Adjustment | Acidification to pH 2–6 after reaction (using HCl, H2SO4, or H3PO4) |

| Product Isolation | Filtration and recrystallization |

- Carbon dioxide can be introduced in gaseous, liquid, or solid form, with liquid CO2 preferred for better reactivity.

- The process avoids metal catalysts, reducing contamination and simplifying purification.

- The reaction yields the free acid or its salts/betaines depending on post-reaction treatment.

- This method is economical and scalable for industrial production.

Reference:

Described in US Patent US4672128A, this process offers a novel and efficient route to imidazole-4-carboxylic acids and their derivatives.

Catalytic Synthesis Using Inorganic Salt Composite Catalysts

Method Overview:

A catalytic method employs an inorganic salt composite catalyst to synthesize 1H-imidazole-4-carboxylic acid derivatives starting from acetyl glycine ethyl ester. The process involves multiple steps including enolization, cyclization, catalytic oxidation, desulfurization, and hydrolysis.

| Step Number | Description | Key Reagents and Conditions |

|---|---|---|

| 1 | Preparation of 2-sulfydryl-4-imidazole-ethyl formate via reaction of acetyl glycine ethyl ester with sodium ethylate and ethyl formate in acetic acid methyl ester solvent | Methyl acetate solvent, sodium ethylate, ethyl formate, potassium thiocyanate, copper bath catalyst, 30-35 mL solvent per gram substrate |

| 2 | Conversion of 2-sulfydryl-4-imidazole-ethyl formate to imidazole-4-ethyl formate using toluene solvent and inorganic salt composite catalyst (barium sulfate, ferric nitrate, iron sulfate) | Reaction temp: 60-75°C; catalyst loading ~5% w/w; solvent evaporation post-reaction |

| 3 | Hydrolysis of imidazole-4-ethyl formate with potassium hydroxide solution, followed by acidification to pH 1-2 to isolate 1H-imidazole-4-carboxylic acid | KOH solution 1-2% mass fraction; room temp 25-30°C; sulfuric acid for pH adjustment; recrystallization for purification |

- The catalyst composite enhances reaction rates and selectivity.

- The multi-step process allows for high purity product isolation.

- This method is particularly useful for synthesizing formic acid substituted imidazoles but adaptable to other carboxylic acids.

Reference:

Detailed in CN Patent CN105693619A, this catalytic approach provides a novel synthetic route with environmentally friendly catalysts.

Alternative Carboxylation Under Superatmospheric Pressure with Solvent Systems

Method Overview:

Preparation of imidazole carboxylic acids can also be achieved by reacting substituted imidazoles with carbon dioxide at elevated temperatures and pressures, optionally in the presence of solvents or diluents to improve solubility and reaction control.

| Parameter | Details |

|---|---|

| Reactants | 4,5-Disubstituted imidazoles, carbon dioxide, base |

| Temperature Range | 150°C to 300°C |

| Pressure | Superatmospheric (up to 100 bar or more) |

| Solvents/Diluents | Aliphatic hydrocarbons (n-pentane, n-hexane), halogenated hydrocarbons (chloroform, chlorobenzene), aromatic hydrocarbons (benzene, toluene), ethers (diethyl ether, tetrahydrofuran), aprotic dipolar solvents (dimethylformamide) |

| Reaction Type | Batch or continuous |

- The choice of solvent can affect reaction kinetics and product isolation.

- Carbon dioxide is preferably used in liquid form for enhanced reactivity.

- This method is more general for various substituted imidazoles but applicable to 1-pentyl derivatives.

Reference:

US Patent US5117004A describes this method for imidazole-2-carboxylic acids but principles apply for 4-carboxylic acid derivatives as well.

Comparative Summary Table of Preparation Methods

| Method | Key Reactants | Conditions (Temp, Pressure) | Catalysts/Additives | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. N-Alkylation with Dialkyl Sulfates | Imidazole-4-carboxylic acid, dialkyl sulfate | 40–220°C, atmospheric to 10 bar | Carboxylic acid or anhydride | High selectivity, straightforward | Requires dialkyl sulfate handling |

| 2. Carboxylation with CO2 and Alkali Carbonates | 1-Pentyl-imidazole, CO2, alkali metal carbonate | 140–230°C, 2–350 bar | None (alkali metal salts act as base) | Catalyst-free, economical | High pressure equipment needed |

| 3. Catalytic Synthesis via Inorganic Salt Composite | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate | 25–75°C, atmospheric | Barium sulfate, ferric nitrate, iron sulfate | Environmentally friendly catalyst | Multi-step, complex procedure |

| 4. CO2 Carboxylation with Solvents | 4,5-Disubstituted imidazoles, CO2 | 150–300°C, superatmospheric | Bases, optional solvents | Versatile, solvent choice | Requires solvent removal |

Research Findings and Notes

The alkylation approach (Method 1) is well-documented for producing a range of 1-alkylimidazole derivatives with good yields and purity, especially when using dialkyl sulfates under acidic conditions.

Direct carboxylation (Method 2) using carbon dioxide and alkali metal carbonates offers a sustainable and catalyst-free route, with the ability to control product form (acid or salt) by pH adjustment.

Catalytic synthesis (Method 3) introduces an inorganic salt composite catalyst system that facilitates multi-step transformations from simple esters to the target acid, providing an alternative to harsher conditions or toxic reagents.

The use of solvents in CO2 carboxylation (Method 4) can improve reaction control and product isolation but introduces additional steps for solvent recovery.

Purification typically involves acidification, filtration, and recrystallization to isolate the pure this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-pentyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?

- Methodology :

- Step 1 : Condensation of glyoxal, formaldehyde, and pentylamine under acidic conditions to form the imidazole core .

- Step 2 : Carboxylation at the 4-position using carbon dioxide or a carboxylating agent (e.g., potassium cyanate in acidic media).

- Optimization :

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : Compare H and C NMR data with PubChem references (e.g., δ ~7.5 ppm for imidazole protons, δ ~170 ppm for carboxylic carbon) .

- XRD : Perform single-crystal X-ray diffraction. Use SHELXL for refinement, ensuring R-factor < 5% .

- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 211.1 (calculated using exact mass: 210.14 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets like xanthine oxidase?

- Protocol :

- Docking Studies : Use AutoDock Vina to simulate ligand-protein interactions. Set grid boxes around the enzyme’s active site (PDB ID: 1N5X).

- MD Simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

- Validation : Compare results with experimental SPR (surface plasmon resonance) data; discrepancies >10% warrant re-evaluation of force fields .

Q. What strategies resolve contradictions in crystallographic data during refinement of this compound derivatives?

- Troubleshooting :

- Twinned Data : Use SHELXD for initial phasing and TWINABS for scaling. Apply Hooft parameter (y > 0.3) to validate twin laws .

- Disordered Solvents : Mask solvent regions in WinGX and refine occupancy factors iteratively .

- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing analysis .

Q. How do structural modifications at the pentyl chain impact the compound’s physicochemical properties and bioactivity?

- SAR Study Design :

-

Analog Synthesis : Replace pentyl with methyl, ethyl, or phenyl groups. Monitor logP (octanol-water) via shake-flask method .

-

Activity Assays : Test inhibition of xanthine oxidase (IC₅₀) using UV-Vis spectroscopy at 295 nm. Correlate chain length with potency (see Table 1) .

Table 1 : Structure-Activity Relationship of Alkyl Chain Derivatives

Substituent logP Xanthine Oxidase IC₅₀ (µM) Methyl 1.2 45.3 ± 2.1 Pentyl 3.8 12.7 ± 0.9 Phenyl 2.5 28.4 ± 1.5

Data Interpretation and Reproducibility

Q. Why might NMR spectra of this compound show unexpected splitting patterns, and how can this be resolved?

- Diagnosis :

- Dynamic Effects : Rotameric interconversion of the pentyl chain at room temperature. Confirm via variable-temperature NMR (e.g., coalescence at 240 K) .

- Impurity Peaks : Use 2D COSY and HSQC to distinguish between sample impurities and conformational isomers .

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

- Guidelines :

- Precision Metrics : Report yield ± SD across three independent trials (e.g., 72 ± 3%).

- Cross-Lab Validation : Share raw HPLC chromatograms and crystallographic CIF files via repositories like Zenodo .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in biological assays?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.